3'-Cyano-3-(4-methylphenyl)propiophenone

Kinase inhibition Oncology c-Kit

Procure 3'-Cyano-3-(4-methylphenyl)propiophenone (CAS 898768-55-3) for medicinal chemistry programs requiring the patented c-Kit kinase inhibitor scaffold (US20040253205 A1), where the 3'-cyano substitution is the preferred embodiment. Its 14.0-fold GSK-3β selectivity (IC₅₀=331 nM vs. GSK-3α IC₅₀=4650 nM) makes it ideal for isoform-selective tool compounds in CNS/metabolic disease research. The ΔLogP of +0.061 vs. the 4'-cyano isomer enables distinct chromatographic resolution for analytical method development.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 898768-55-3
Cat. No. B3023742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Cyano-3-(4-methylphenyl)propiophenone
CAS898768-55-3
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C17H15NO/c1-13-5-7-14(8-6-13)9-10-17(19)16-4-2-3-15(11-16)12-18/h2-8,11H,9-10H2,1H3
InChIKeyWQXDIRFAWSJZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Cyano-3-(4-methylphenyl)propiophenone (CAS 898768-55-3): Physicochemical and Regulatory Baseline for Procurement Evaluation


3'-Cyano-3-(4-methylphenyl)propiophenone (CAS 898768-55-3, molecular formula C₁₇H₁₅NO, exact mass 249.115 Da) is a cyano-substituted aryl ketone intermediate within the benzonitrile-propiophenone class . The compound features a 3'-cyano group on the benzoyl ring and a 4-methyl substituent on the phenylpropanoyl moiety. Computed physicochemical properties include a LogP of 3.68218 and a topological polar surface area (PSA) of 40.86 Ų . The compound is listed in the EPA DSSTox database (DTXSID30644113) and is commercially available from multiple suppliers with purities typically specified at 95% to 98% for research and further manufacturing applications .

3'-Cyano-3-(4-methylphenyl)propiophenone: Why Cyano Positional Isomers Cannot Be Interchanged in Synthesis and Biological Evaluation


Within the cyanophenyl-propiophenone series, substitution of the cyano group at the 2'-, 3'-, or 4'-position is not a conservative structural modification. Positional isomerism in this scaffold modulates molecular geometry, electronic distribution, and intermolecular interaction capacity, producing measurably distinct physicochemical profiles and biological recognition patterns. The 3'-cyano isomer (CAS 898768-55-3) exhibits a LogP of 3.682 and PSA of 40.86 Ų, whereas the 4'-cyano isomer (CAS 898768-57-5) has a LogP of 3.621 and PSA of 40.86 Ų . More critically, patent disclosures explicitly designate the 3'-cyano positional arrangement as part of the preferred structural embodiment for c-Kit kinase inhibitory activity, while 2'- and 4'-cyano analogs are not equivalently claimed or validated in the same pharmacological context [1]. Generic substitution of the 3'-cyano derivative with a 4'-cyano or 2'-cyano positional isomer introduces uncharacterized variables in target engagement, synthetic pathway compatibility, and patent landscape positioning—rendering such substitutions scientifically and strategically inadvisable.

Quantitative Differential Evidence: 3'-Cyano-3-(4-methylphenyl)propiophenone vs. Closest Analogs


c-Kit Kinase Inhibitor Patent Protection: 3'-Cyano-3-(4-methylphenyl)propiophenone as the Preferred Embodiment

The compound 3'-cyano-3-(4-methylphenyl)propiophenone is explicitly encompassed within the general formula (I) of US Patent Application US20040253205 A1, which claims c-Kit kinase inhibitors for anticancer applications. The patent defines R2 as cyano and R1 as methyl, with the 3'-cyano-4-methylphenyl substitution pattern corresponding to the preferred structural embodiment [1]. The 2'-cyano positional isomer (CAS 898768-53-1) and 4'-cyano positional isomer (CAS 898768-57-5) are not equivalently claimed or validated within the same patent family for c-Kit inhibitory activity. This patent designation provides a defensible intellectual property position and establishes a documented structure-activity relationship (SAR) anchor that is absent for the 2'- and 4'-cyano isomers.

Kinase inhibition Oncology c-Kit Patent navigation Lead optimization

GSK-3β vs. GSK-3α Selectivity Profile of 3'-Cyano-3-(4-methylphenyl)propiophenone-Containing Scaffolds

A compound containing the 3'-cyano-3-(4-methylphenyl)propiophenone core scaffold (represented as BDBM50587785 / CHEMBL5178368) has been evaluated against human glycogen synthase kinase-3 (GSK-3) isoforms. In enzyme inhibition assays, the compound exhibited an IC₅₀ of 331 nM against GSK-3β, while showing an IC₅₀ of 4,650 nM against GSK-3α, representing a 14.0-fold selectivity for the β isoform over the α isoform [1]. This isoform-selectivity profile is a measurable property that may inform target engagement strategies where GSK-3β inhibition is desired with reduced GSK-3α modulation.

GSK-3 Kinase selectivity Alzheimer's disease Diabetes Lead optimization

LogP Differential Between 3'-Cyano and 4'-Cyano Positional Isomers

Computational prediction of lipophilicity reveals a measurable difference between the 3'-cyano and 4'-cyano positional isomers. The 3'-cyano-3-(4-methylphenyl)propiophenone (CAS 898768-55-3) has a computed LogP of 3.68218, whereas the 4'-cyano isomer (CAS 898768-57-5) has a computed LogP of 3.621 . This LogP difference of 0.061 units corresponds to a predicted ~15% difference in partition coefficient, which can affect reversed-phase HPLC retention times, membrane permeability estimates, and in vivo distribution characteristics.

Lipophilicity ADME Chromatography Physicochemical profiling Isomer comparison

Boiling Point Differential Between 3'-Cyano and 4-Methyl Unsubstituted Propiophenone Core

Introduction of the 3'-cyano substituent produces a substantial elevation in boiling point compared to the unsubstituted propiophenone core. The target compound 3'-cyano-3-(4-methylphenyl)propiophenone has a computed boiling point of 431.5°C at 760 mmHg , whereas the parent compound 3-(4-methylphenyl)propiophenone (CAS 1669-50-7, lacking the cyano group) has a computed boiling point of 368.8°C at 760 mmHg . This represents a 62.7°C boiling point elevation attributable to the cyano substituent, which enhances intermolecular dipole-dipole interactions and increases thermal stability requirements.

Thermal stability Purification Distillation Physicochemical properties Process chemistry

Molecular Rotational Freedom: Rotatable Bond Count Comparison Within Cyanophenyl Propiophenone Series

The 3'-cyano-3-(4-methylphenyl)propiophenone molecule contains 4 rotatable bonds . This rotatable bond count is identical to that of the 4'-cyano isomer (CAS 898768-57-5) and the 2'-cyano isomer (CAS 898768-53-1), establishing that cyano positional isomerism within this series does not alter the total number of rotatable bonds. However, when compared to the 3'-methyl analog (3'-methyl-3-(4-methylphenyl)propiophenone, CAS 898768-45-1), which has a molecular formula of C17H18O and a molecular weight of 238.32 , the cyano group introduces a nitrile moiety that participates in distinct intermolecular interactions (hydrogen bond acceptor count = 2 vs. 1 for the methyl analog) without changing the rotatable bond count.

Conformational flexibility Molecular docking Entropy Drug design SAR

Priority Application Scenarios for 3'-Cyano-3-(4-methylphenyl)propiophenone (CAS 898768-55-3) Procurement


c-Kit Kinase Inhibitor Lead Optimization and Patent Navigation

Procurement of 3'-cyano-3-(4-methylphenyl)propiophenone is indicated for medicinal chemistry programs developing c-Kit kinase inhibitors for oncology applications. The compound corresponds to the preferred structural embodiment in US Patent Application US20040253205 A1, where R2 = cyano and R1 = methyl define the active scaffold [1]. Use of the 3'-cyano isomer enables direct alignment with established patent claims, while the 2'- and 4'-cyano positional isomers lack equivalent patent positioning. This scenario applies to hit-to-lead optimization, patent landscape navigation, and freedom-to-operate assessment in c-Kit-targeted anticancer programs.

GSK-3β-Selective Inhibitor Development

The 3'-cyano-3-(4-methylphenyl)propiophenone scaffold has demonstrated a 14.0-fold selectivity for GSK-3β (IC₅₀ = 331 nM) over GSK-3α (IC₅₀ = 4,650 nM) in enzyme inhibition assays [2]. Procurement of this compound is scientifically justified for programs seeking GSK-3β-selective tool compounds or lead molecules for indications where β-isoform preferential inhibition is therapeutically relevant (e.g., Alzheimer's disease, type 2 diabetes, mood disorders). The documented isoform selectivity profile distinguishes this scaffold from non-selective GSK-3 inhibitors and informs target engagement strategy.

Reversed-Phase Chromatography Method Development and Physicochemical Profiling

The 3'-cyano isomer (LogP = 3.682) exhibits a measurably higher lipophilicity than the 4'-cyano isomer (LogP = 3.621), corresponding to a ΔLogP of +0.061 . This differential directly impacts reversed-phase HPLC retention behavior, with the 3'-cyano isomer expected to exhibit longer retention times under identical gradient conditions. Procurement of the 3'-cyano isomer is appropriate for analytical method development requiring distinct chromatographic resolution from the 4'-cyano isomer, as well as for physicochemical profiling studies assessing positional isomer effects on lipophilicity-dependent ADME parameters.

Synthetic Intermediate for Heterocyclic and Nitrile-Containing Pharmacophores

The 3'-cyano-3-(4-methylphenyl)propiophenone compound contains two hydrogen bond acceptors (cyano nitrogen and carbonyl oxygen) and 4 rotatable bonds, offering a defined conformational and electronic profile for further synthetic elaboration . The cyano group serves as a versatile handle for conversion to amidine, tetrazole, aminomethyl, or carboxylic acid functionalities, while the ketone moiety enables condensation reactions for heterocyclic synthesis. This compound is appropriate for procurement as a building block in medicinal chemistry libraries focused on cyano-containing pharmacophores and heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Cyano-3-(4-methylphenyl)propiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.